molecular formula C15H20N4O2S B6789431 Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B6789431
M. Wt: 320.4 g/mol
InChI Key: DLQWCGDGQMYLIQ-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound featuring a cyclopropyl group, a thiadiazole ring, and a diazepane ring

Properties

IUPAC Name

cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-14(11-4-5-11)18-6-1-7-19(9-8-18)15(21)13-12(10-2-3-10)16-17-22-13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQWCGDGQMYLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C(N=NS2)C3CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carbonyl compounds under acidic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors with carbonyl compounds.

    Final Coupling: The final step involves coupling the cyclopropyl-thiadiazole and diazepane intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone: Similar compounds include other cyclopropyl-thiadiazole derivatives and diazepane-containing compounds.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 4-cyclopropylthiadiazole derivatives.

    Diazepane Derivatives: Compounds with similar diazepane rings, such as 1,4-diazepane derivatives.

Uniqueness

This compound is unique due to its combination of cyclopropyl, thiadiazole, and diazepane rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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